![molecular formula C13H17NO3 B2395034 benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 130368-99-9](/img/structure/B2395034.png)
benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the CAS Number: 1272667-84-1 . Its IUPAC name is benzyl (3-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate . The molecular weight of this compound is 251.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16) . This code provides a specific textual identifier for the molecular structure of this compound.Aplicaciones Científicas De Investigación
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has been studied for its potential applications in drug delivery systems. In particular, this compound has been used to improve the solubility of poorly water-soluble drugs, such as ibuprofen, and to enhance the release of drugs from polymeric systems. This compound has also been used in organic synthesis, as a protecting group for alcohols, amines, and carboxylic acids.
Mecanismo De Acción
The mechanism of action of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is not well understood. However, it is believed that the cyclic structure of this compound is responsible for its solubility-enhancing properties. This compound is also thought to form strong hydrogen bonds with drug molecules, which increases the solubility of the drug in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory activity in animal models. This compound has also been found to be non-toxic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in laboratory experiments is its solubility-enhancing properties. This compound can improve the solubility of poorly water-soluble drugs, which can make them easier to handle in the laboratory. However, this compound can also be difficult to remove from the reaction mixture, which can be a limitation.
Direcciones Futuras
There are several potential future directions for research on benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. These include further studies on its mechanism of action, its potential applications in drug delivery systems, and its biochemical and physiological effects. Additionally, further research is needed to develop methods to more easily remove this compound from the reaction mixture. Finally, further studies are needed to explore the potential of this compound as a protecting group for alcohols, amines, and carboxylic acids.
Métodos De Síntesis
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of benzyl alcohol with 3-methyl-2-buten-1-ol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. The alkoxide is then reacted with cyclobutylmethyl carbamate in the presence of a catalyst, such as p-toluenesulfonic acid, to form this compound.
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMUCLCAHZZORQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)
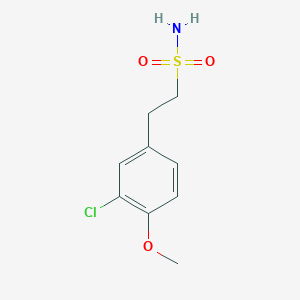
![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)
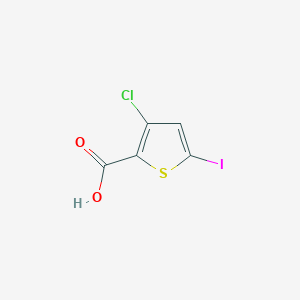
![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
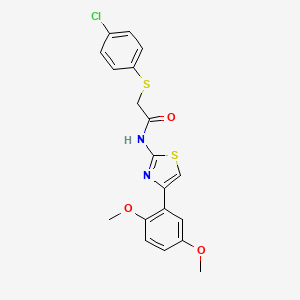
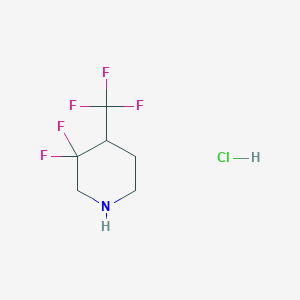
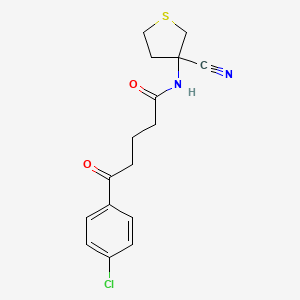



![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)